Z-Gly-Pro-Arg-AMC HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

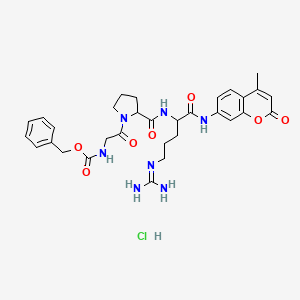

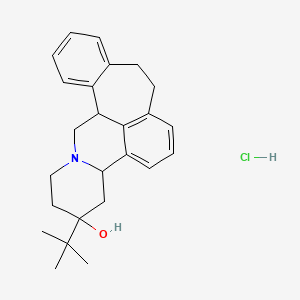

Z-Gly-Pro-Arg-AMC hydrochloride: is a fluorogenic substrate used primarily in biochemical assays to measure the activity of proteases such as trypsin and cathepsin K . The compound is known for its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in these steps include carbodiimides and protecting groups like t-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) .

Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions: Z-Gly-Pro-Arg-AMC hydrochloride primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine and the fluorogenic group, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) .

Common Reagents and Conditions: The enzymatic reactions involving Z-Gly-Pro-Arg-AMC hydrochloride are typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and protease enzymes such as trypsin and cathepsin K .

Major Products: The major product formed from the enzymatic cleavage of Z-Gly-Pro-Arg-AMC hydrochloride is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Z-Gly-Pro-Arg-AMC hydrochloride is used to study enzyme kinetics and to screen for protease inhibitors. Its fluorogenic properties allow for real-time monitoring of enzymatic reactions .

Biology: In biological research, the compound is employed to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used in studies involving protein degradation and turnover .

Medicine: In medical research, Z-Gly-Pro-Arg-AMC hydrochloride is used to investigate the role of proteases in diseases such as cancer and osteoporosis. It helps in identifying potential therapeutic targets and evaluating the efficacy of protease inhibitors .

Industry: In the industrial sector, the compound is used in the quality control of protease-containing products, such as detergents and pharmaceuticals. It ensures the consistency and potency of these products .

Mecanismo De Acción

Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and the AMC group. This cleavage releases the fluorescent AMC molecule, which can be detected and quantified. The intensity of the fluorescence signal is directly proportional to the protease activity, allowing for precise measurement of enzyme kinetics .

Comparación Con Compuestos Similares

Z-Gly-Gly-Arg-AMC hydrochloride: Another fluorogenic substrate used for similar applications but with a different peptide sequence.

Z-Arg-Arg-AMC hydrochloride: A substrate specifically designed for cathepsin B, differing in its peptide sequence and target enzyme.

Uniqueness: Z-Gly-Pro-Arg-AMC hydrochloride is unique due to its specific peptide sequence, which makes it a preferred substrate for trypsin and cathepsin K. Its high sensitivity and specificity for these enzymes make it an invaluable tool in both basic and applied research .

Propiedades

Fórmula molecular |

C31H38ClN7O7 |

|---|---|

Peso molecular |

656.1 g/mol |

Nombre IUPAC |

benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride |

InChI |

InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H |

Clave InChI |

WIIZWHSOXXZHRC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride](/img/structure/B12320111.png)

![7-Hydroxy-6-[2-hydroxy-3-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]chromen-2-one](/img/structure/B12320119.png)

![2-[1-(7-Hydroxy-10,13-dimethyl-1-oxo-2,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4-methyl-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydropyran-6-one](/img/structure/B12320124.png)

![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]quinoline-8-sulfonamide](/img/structure/B12320145.png)

![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)

![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)

![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)